4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide
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Overview
Description
4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a butanamide chain linked to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amidation: The nitrated pyrazole is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide chain.
Phenylethyl Substitution: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide can undergo reduction to form an amino group under the influence of reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylethyl group, where the amide nitrogen can act as a nucleophile.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Phenylethylamine, other amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid and phenylethylamine.
Scientific Research Applications
4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the phenylethyl group, which may affect its biological activity and membrane permeability.
4-(4-amino-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide:
4-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)butanamide: Variation in the position of the phenylethyl group can influence the compound’s properties.
Uniqueness
4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide is unique due to the combination of the nitro group, pyrazole ring, and phenylethyl butanamide chain. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
956392-63-5 |
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Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C15H18N4O3/c1-12(13-6-3-2-4-7-13)17-15(20)8-5-9-18-11-14(10-16-18)19(21)22/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,17,20) |
InChI Key |
SJXIOCZFEUCUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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